Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium chloride
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Overview
Description
Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium chloride is a chemical compound with the molecular formula C16H27ClN2O2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium chloride typically involves the reaction of diethylamine with 2,4,6-trimethylphenyl isocyanate, followed by quaternization with an alkyl halide such as ethyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving multiple purification steps to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium bromide
- Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium iodide
Uniqueness
Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium chloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
CAS No. |
77656-17-8 |
---|---|
Molecular Formula |
C16H27ClN2O2 |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
2-(diethylamino)ethyl N-(2,4,6-trimethylphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-6-18(7-2)8-9-20-16(19)17-15-13(4)10-12(3)11-14(15)5;/h10-11H,6-9H2,1-5H3,(H,17,19);1H |
InChI Key |
KZSUKJGEYUBRCD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)NC1=C(C=C(C=C1C)C)C.Cl |
Origin of Product |
United States |
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